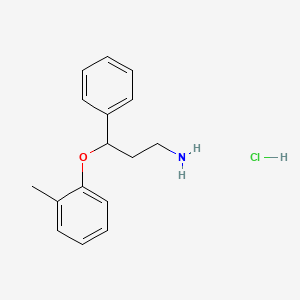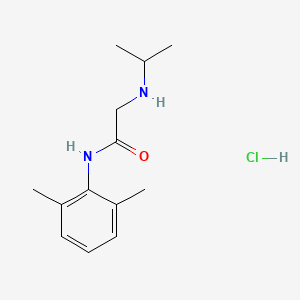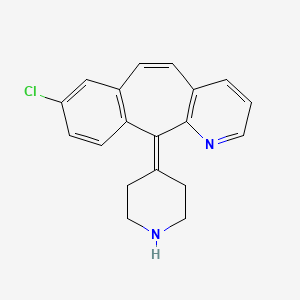
Desmethyl Atomoxetine Hydrochloride
Vue d'ensemble
Description
Desmethyl Atomoxetine Hydrochloride is a metabolite of Atomoxetine . Atomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .
Molecular Structure Analysis
The molecular formula of Desmethyl Atomoxetine Hydrochloride is C16H20ClNO, and its molecular weight is 277.79 . The chemical structure of Atomoxetine Hydrochloride, from which Desmethyl Atomoxetine Hydrochloride is derived, has been studied and it crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .Physical And Chemical Properties Analysis
Desmethyl Atomoxetine Hydrochloride appears as a white solid . It has a melting point of 167-170°C and should be stored at -20°C .Applications De Recherche Scientifique
Neuroscience Research
Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine and plays a pivotal role in neuroscience research . It is particularly used in the study of neurotransmitter regulation within the central nervous system . This compound uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .
ADHD Treatment
There is marked heterogeneity in the treatment response of Atomoxetine in patients with attention deficit/hyperactivity disorder (ADHD), especially for the pediatric population . Current research aims to evaluate evidence to characterize the dose-exposure relationship, establish clinically relevant metrics for systemic exposure to Atomoxetine, and provide a dose-adaptation strategy before implementing personalized dosing for Atomoxetine in children with ADHD .
Pharmacokinetics Research
Research has been conducted to summarize recent advances in the pharmacokinetics, pharmacogenomics/pharmacogenetics (PGx), therapeutic drug monitoring (TDM), physiologically based pharmacokinetics (PBPK), and population pharmacokinetics (PPK) of Atomoxetine in children with ADHD .
Genetic Polymorphisms Study
The association between treatment response and genetic polymorphisms of genes encoding pharmacological targets, such as norepinephrine transporter (NET/SLC6A2) and dopamine β hydroxylase (DBH), has been discussed .
Therapeutic Reference Range Determination
Based on well-developed and validated assays for monitoring plasma concentrations of Atomoxetine, the therapeutic reference range in pediatric patients with ADHD proposed by several studies was summarized .
Personalized Dosing
Personalizing Atomoxetine dosage may be even more complex than anticipated thus far, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .
Mécanisme D'action
Target of Action
Desmethyl Atomoxetine Hydrochloride primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons, thereby regulating the concentration of NE in the synaptic cleft .
Mode of Action
Desmethyl Atomoxetine Hydrochloride acts as a selective norepinephrine reuptake inhibitor (NRI) . By inhibiting the NET, it prevents the reuptake of NE throughout the brain . This results in an increased concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . It also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Atomoxetine Hydrochloride is the noradrenergic pathway . By inhibiting the reuptake of NE, it enhances the signaling in this pathway . The increased NE in the synaptic cleft can then bind to and activate post-synaptic adrenergic receptors, leading to various downstream effects .
Pharmacokinetics
Desmethyl Atomoxetine Hydrochloride is well-absorbed after oral administration, with a bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of atomoxetine is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolizers .
Result of Action
The inhibition of NE reuptake by Desmethyl Atomoxetine Hydrochloride leads to an increase in the concentration of NE in the synaptic cleft . This can enhance noradrenergic signaling, which is thought to improve symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of Desmethyl Atomoxetine Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions (DDIs) can affect the pharmacokinetics of atomoxetine . Furthermore, genetic polymorphisms of genes encoding pharmacological targets, such as NET (SLC6A2) and dopamine β hydroxylase (DBH), can influence the treatment response .
Orientations Futures
Personalizing atomoxetine dosage may be complex, but elucidating the best way to tailor the non-stimulant to a patient’s individual need will be achieved by combining two strategies: detailed research in linking the pharmacokinetics and pharmacodynamics in pediatric patients, and better understanding in nature and causes of ADHD, as well as environmental stressors .
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661894 | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881995-46-6 | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/no-structure.png)








